tert-Butyl 2-(6-chloropyrazin-2-yl)acetate

Analytical Chemistry Quality Control Procurement

tert-Butyl 2-(6-chloropyrazin-2-yl)acetate (CAS: 1823931-66-3) is a heterocyclic organic compound with the molecular formula C₁₀H₁₃ClN₂O₂ and a molecular weight of 228.68 g/mol. It is classified as a tert-butyl ester derivative of 2-(6-chloropyrazin-2-yl)acetic acid.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
CAS No. 1823931-66-3
Cat. No. B1530136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(6-chloropyrazin-2-yl)acetate
CAS1823931-66-3
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CN=CC(=N1)Cl
InChIInChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)4-7-5-12-6-8(11)13-7/h5-6H,4H2,1-3H3
InChIKeyWXFNNJVDAKWPMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(6-chloropyrazin-2-yl)acetate (CAS 1823931-66-3): Specifications and Basic Data for Procurement Decisions


tert-Butyl 2-(6-chloropyrazin-2-yl)acetate (CAS: 1823931-66-3) is a heterocyclic organic compound with the molecular formula C₁₀H₁₃ClN₂O₂ and a molecular weight of 228.68 g/mol [1]. It is classified as a tert-butyl ester derivative of 2-(6-chloropyrazin-2-yl)acetic acid . The compound is a key building block in organic synthesis, particularly valued for the presence of the chloropyrazine moiety which serves as a versatile handle for further chemical elaboration [1]. Vendor specifications indicate the compound is typically available for research and development purposes with a purity specification of NLT 98% [1].

Why Substituting tert-Butyl 2-(6-chloropyrazin-2-yl)acetate with Other Ester Analogs Can Compromise Synthetic Utility


While compounds like the methyl, ethyl, or carboxylic acid analogs share the 6-chloropyrazin-2-yl core, they cannot be simply interchanged with tert-butyl 2-(6-chloropyrazin-2-yl)acetate in synthetic sequences without significant re-optimization. The tert-butyl ester group imparts distinct properties, particularly its orthogonal stability profile under basic conditions [1]. This allows for selective deprotection in the presence of other base-labile functional groups (e.g., methyl or ethyl esters), enabling more complex synthetic routes [1]. Substituting with a smaller ester (e.g., methyl or ethyl) would forfeit this chemoselectivity, while using the free carboxylic acid introduces a reactive proton that can interfere with nucleophilic reactions. The quantitative data below illustrates these fundamental differences that directly impact procurement and experimental design.

Quantitative Differentiation: tert-Butyl 2-(6-chloropyrazin-2-yl)acetate vs. Closest Analogs


Molecular Weight and Purity: Key Physical Parameters for Procurement Specifications

The target compound, tert-butyl 2-(6-chloropyrazin-2-yl)acetate, has a molecular weight of 228.68 g/mol and is specified by a reputable vendor to have a purity of NLT 98% [1]. The closest ester analog, ethyl 2-(6-chloropyrazin-2-yl)acetate, has a molecular weight of 200.62 g/mol and a vendor-specified minimum purity of 95% . The methyl ester analog has a molecular weight of 186.60 g/mol and a minimum purity specification of 95% . These differences are critical for accurate molar calculations in synthesis and for meeting the rigorous purity standards required for reproducible research outcomes.

Analytical Chemistry Quality Control Procurement

Chemoselective Orthogonal Stability of the tert-Butyl Ester Moiety Under Basic Conditions

The tert-butyl ester group in the target compound exhibits a key differential advantage: its stability under basic conditions, unlike methyl or ethyl esters which readily undergo saponification [1]. This 'orthogonal' stability allows for selective manipulation of other base-sensitive functional groups in a complex molecule while the tert-butyl ester remains intact [1]. Conversely, it can be selectively cleaved under acidic conditions (e.g., TFA), where other acid-labile groups might not be [2]. The ethyl analog lacks this chemoselectivity, as it is labile to both acidic and basic hydrolysis, thereby limiting the sequence of reactions possible without re-protection steps.

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Optimal Research and Industrial Applications for tert-Butyl 2-(6-chloropyrazin-2-yl)acetate


Multi-Step Synthesis of Complex Drug Candidates Requiring Orthogonal Protecting Group Strategies

In the synthesis of drug candidates containing both a carboxylic acid and other base-sensitive moieties (e.g., a base-labile ester elsewhere in the molecule), tert-butyl 2-(6-chloropyrazin-2-yl)acetate is the optimal reagent. Its tert-butyl ester can be retained during basic transformations that would cleave a methyl or ethyl ester, enabling a more convergent and efficient synthetic route. The chloropyrazine handle is then poised for subsequent cross-coupling or nucleophilic aromatic substitution reactions to elaborate the core [1][2].

Building Block for Targeted Libraries Where the Chloropyrazine Moiety is a Key Pharmacophore

The 6-chloropyrazine moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds [3]. tert-Butyl 2-(6-chloropyrazin-2-yl)acetate provides a versatile entry point for the rapid generation of diverse compound libraries. The tert-butyl ester can be cleaved late-stage to reveal the carboxylic acid for amide bond formation, a common strategy in fragment-based drug discovery or hit-to-lead optimization programs.

Intermediate in the Synthesis of Substituted Pyrazine Derivatives for Agrochemical Research

Chloropyrazine derivatives are also important building blocks in the agrochemical industry, for instance, as precursors to sulfonylurea herbicides . The target compound, with its protected acid and reactive chlorine atom, is an ideal intermediate for the development of novel herbicidal or fungicidal agents, where the tert-butyl group can provide improved lipophilicity or metabolic stability in the final active ingredient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2-(6-chloropyrazin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.